![molecular formula C18H15N3O3S B2571725 N-[(5-phenacylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide CAS No. 872613-64-4](/img/structure/B2571725.png)
N-[(5-phenacylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride . A series of N-(5-(alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamides were synthesized as alkaline phosphatase inhibitors .Molecular Structure Analysis
Oxadiazoles are heterocyclic compounds containing one oxygen and two nitrogen atoms in a five-membered ring . They are considered to be resultant from furan by replacement of two methane (–CH=) groups by two pyridine type nitrogen atoms (–N=) .Chemical Reactions Analysis
Halogenated N-(1,3,4-oxadiazol-2-yl)benzamides are an interesting class of antimicrobial agents, which have been described by multiple groups to be effective against different bacterial pathogens . The modes of action of a few N-(1,3,4-oxadiazol-2-yl)benzamides have been elucidated .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds were established by the combined practice of UV, IR, 1 H NMR, 13 C NMR, and mass spectrometry . The antibacterial activity of synthesized derivatives was correlated with their physicochemical and structural properties by QSAR analysis using computer-assisted multiple regression analysis .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
N-[(5-phenacylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide derivatives have demonstrated significant anticancer activity. A study synthesized a series of these compounds and evaluated their anticancer efficacy against various cancer cell lines, including breast, lung, colon, and ovarian cancers. Many of these compounds showed moderate to excellent activity, surpassing the reference drug etoposide in some instances (Ravinaik et al., 2021).
Antimycobacterial Screening
A related compound, featuring the 1,3,4-oxadiazol moiety, was synthesized and evaluated for its in vitro antitubercular activities. This study identified a derivative with a potent inhibitory effect against Mycobacterium tuberculosis (Nayak et al., 2016).
Antimicrobial Activity
Research on N-[(5-phenacylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide derivatives has also revealed antimicrobial properties. In one study, derivatives were synthesized and screened for their antibacterial and antifungal activities, showing considerable potential against various pathogens (Desai et al., 2016).
Anti-Candida Activity
A study investigating the anti-Candida activity of benzoxazole derivatives, which are structurally related to N-[(5-phenacylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide, found that some derivatives displayed significant activity against Candida strains (Staniszewska et al., 2021).
Antioxidant Evaluation
The antioxidant properties of related 1,3,4-oxadiazole derivatives have been studied, with some compounds showing excellent antioxidant activity and protection against DNA damage (Bondock et al., 2016).
Zukünftige Richtungen
The world’s health system is plagued by cancer and a worldwide effort is underway to find new drugs to treat cancer . The imperative 1,3,4-oxadiazole scaffold possesses a wide variety of biological activities, particularly for cancer treatment . In the development of novel 1,3,4-oxadiazol-based drugs, structural modifications are important to ensure high cytotoxicity towards malignant cells .
Wirkmechanismus
Target of action
The compound belongs to the class of 1,3,4-oxadiazoles . Compounds in this class have a broad biological activity spectrum including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties . They have also attracted interest in medicinal chemistry as surrogates (bioisosteres) for carboxylic acids, esters, and carboxamides .
Mode of action
For example, some 1,3,4-oxadiazoles act as inhibitors of human carbonic anhydrase II, which is a target for the treatment of glaucoma .
Result of action
Based on the activities associated with 1,3,4-oxadiazoles, it could potentially have effects such as inhibiting the growth of bacteria or cancer cells, reducing inflammation, or lowering blood pressure .
Eigenschaften
IUPAC Name |
N-[(5-phenacylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c22-15(13-7-3-1-4-8-13)12-25-18-21-20-16(24-18)11-19-17(23)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFDAZAGZPAYIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2571642.png)
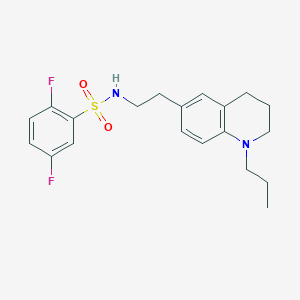
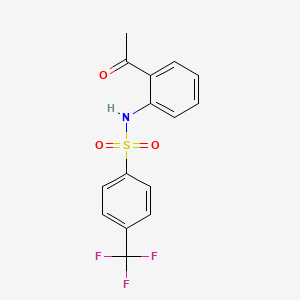
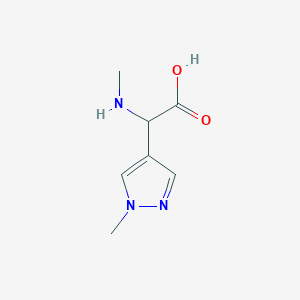
![Tert-butyl 9a-(aminomethyl)-1,3,4,6,7,9-hexahydropyrazino[2,1-c][1,4]oxazine-8-carboxylate](/img/structure/B2571646.png)
![1-Methyl-3-(trifluoromethyl)-1h-thieno[2,3-c]pyrazole-5-carbaldehyde](/img/structure/B2571647.png)
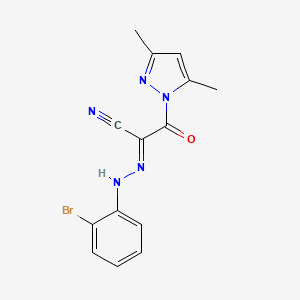
![N-[4-(difluoromethoxy)phenyl]-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2571651.png)

![2-(benzylthio)-5-(4-isopropylphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)
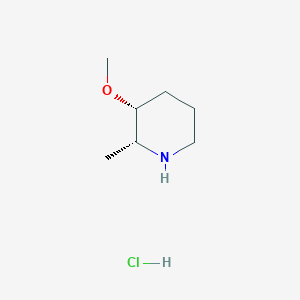

![(1R)-1-[1-(Azetidin-3-yl)triazol-4-yl]ethanol;hydrochloride](/img/structure/B2571662.png)
![2-methyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2571665.png)